Methyl 3-(azetidin-1-ylmethyl)benzoate
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Overview
Description
Methyl 3-(azetidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a benzoate ester. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-1-ylmethyl)benzoate typically involves the reaction of 3-(bromomethyl)benzoic acid with azetidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.
Oxidation and Reduction: The benzoate ester group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzoate ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the ester group to an alcohol.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used, but typically include substituted azetidine derivatives.
Oxidation: Oxidation of the benzoate ester can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Scientific Research Applications
Methyl 3-(azetidin-1-ylmethyl)benzoate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying the biological activity of azetidine-containing molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs that incorporate the azetidine moiety.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-1-ylmethyl)benzoate is largely dependent on the specific application and the molecular targets involvedThis interaction can lead to the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate: Similar structure but contains a pyrrolidine ring instead of an azetidine ring.
Methyl 3-(piperidin-1-ylmethyl)benzoate: Contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle.
Uniqueness
Methyl 3-(azetidin-1-ylmethyl)benzoate is unique due to the presence of the azetidine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
methyl 3-(azetidin-1-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-5-2-4-10(8-11)9-13-6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJFCYNQBRKLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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